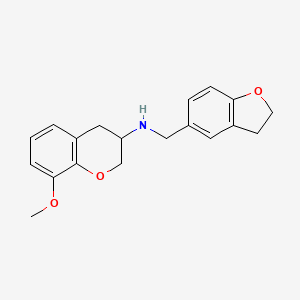![molecular formula C19H19ClN2O2S B4135056 2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B4135056.png)
2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole
Vue d'ensemble
Description
2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole is a novel compound that has attracted significant attention from the scientific community due to its potential applications in medicinal chemistry. This molecule is a member of the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cancer cell proliferation and survival. It has also been suggested that this compound may exert its antimicrobial activity by disrupting bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in several studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. Additionally, this compound has been shown to exhibit low toxicity towards normal cells, making it a potentially safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole in lab experiments include its potent biological activity, low toxicity towards normal cells, and ease of synthesis. However, its limitations include the need for further investigation into its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole. These include:
1. Investigating its potential as a therapeutic agent for various types of cancer.
2. Further exploring its antimicrobial activity and potential as an antibacterial or antifungal agent.
3. Conducting studies to determine its potential side effects and toxicity in vivo.
4. Investigating its potential as a scaffold for the development of novel compounds with improved biological activity.
Applications De Recherche Scientifique
The scientific research application of 2-[(4-chlorobenzyl)thio]-5-[(4-isopropylphenoxy)methyl]-1,3,4-oxadiazole is primarily focused on its potential as a therapeutic agent. Recent studies have shown that this compound possesses significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to exhibit potent antimicrobial activity against a range of bacterial and fungal strains.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-[(4-propan-2-ylphenoxy)methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-13(2)15-5-9-17(10-6-15)23-11-18-21-22-19(24-18)25-12-14-3-7-16(20)8-4-14/h3-10,13H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYRIULBKSHJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NN=C(O2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorobenzyl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4134996.png)
![2-{[(benzoylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B4135004.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4135006.png)
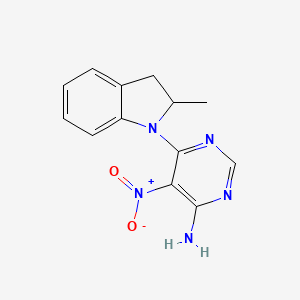
![3,4-dichloro-N-{[4-ethyl-5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4135042.png)
![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4135046.png)
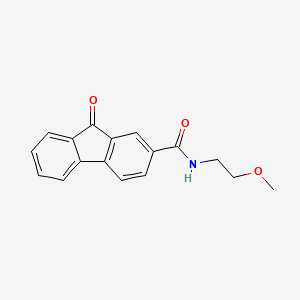
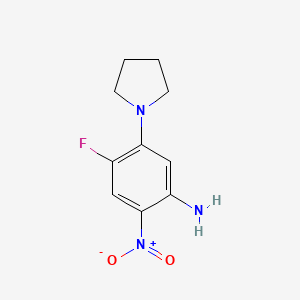
![N-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4135069.png)
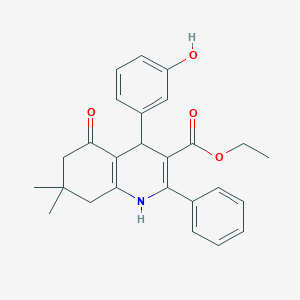
![N-{2-[4-allyl-5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4135076.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4135080.png)
![N-{1-[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}-2-thiophenecarboxamide](/img/structure/B4135087.png)
